2,4-Dichloro-5-(2-methoxyethoxy)aniline
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Overview
Description
2,4-Dichloro-5-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.10 g/mol. This compound is characterized by the presence of two chlorine atoms and a methoxyethoxy group attached to an aniline ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-methoxyethoxy)aniline typically involves the following steps:
Nitration: Aniline is nitrated to form 2,4-dichloro-5-nitroaniline.
Reduction: The nitro group is reduced to an amino group, resulting in 2,4-dichloro-5-aminobenzene.
Etherification: The amino group is then reacted with 2-methoxyethanol to introduce the methoxyethoxy group, yielding this compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different aniline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents like iron, tin, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitrosoaniline, nitroaniline.
Reduction Products: 2,4-Dichloro-5-aminobenzene, 2,4-Dichloro-5-hydroxybenzene.
Substitution Products: 2,4-Dichloro-5-(hydroxyethoxy)aniline, 2,4-Dichloro-5-(alkoxy)aniline.
Scientific Research Applications
2,4-Dichloro-5-(2-methoxyethoxy)aniline is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a building block for the development of new compounds with potential biological activity. Its applications in medicine include the design of new drugs targeting specific diseases. In the industry, it is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(2-methoxyethoxy)aniline exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-5-(2-methoxyethoxy)aniline is similar to other chlorinated aniline derivatives, such as 2,4-dichloroaniline and 2,4-dichloro-6-(trifluoromethyl)aniline. its unique methoxyethoxy group provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique structure and reactivity make it an important intermediate for the synthesis of various compounds. Understanding its preparation methods, chemical reactions, and applications is essential for advancing research and development in these fields.
Properties
IUPAC Name |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYJEYSKRYZVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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